DW18134

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

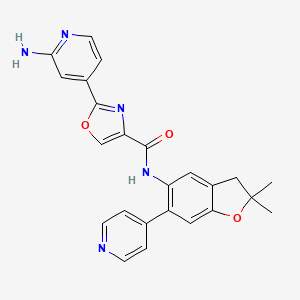

C24H21N5O3 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

2-(2-amino-4-pyridinyl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C24H21N5O3/c1-24(2)12-16-9-18(17(11-20(16)32-24)14-3-6-26-7-4-14)28-22(30)19-13-31-23(29-19)15-5-8-27-21(25)10-15/h3-11,13H,12H2,1-2H3,(H2,25,27)(H,28,30) |

InChI Key |

FHTBEAJSKSCQKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2O1)C3=CC=NC=C3)NC(=O)C4=COC(=N4)C5=CC(=NC=C5)N)C |

Origin of Product |

United States |

Foundational & Exploratory

DW18134: A Deep Dive into the Inhibition of the IRAK4 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory signals has positioned it as a key therapeutic target for a multitude of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of DW18134, a novel and potent small-molecule inhibitor of IRAK4. We will delve into the molecular mechanism of IRAK4 inhibition by this compound, its effects on downstream signaling cascades, and its therapeutic potential as demonstrated in preclinical models of inflammatory disease. This document will present quantitative data in structured tables, detail experimental protocols for key assays, and provide visual representations of the signaling pathway and experimental workflows.

Introduction: The Central Role of IRAK4 in Innate Immunity and Inflammation

The innate immune system constitutes the first line of defense against invading pathogens. This response is primarily mediated by pattern recognition receptors (PRRs), including the Toll-like receptor (TLR) family and the interleukin-1 receptor (IL-1R) family.[1][2][3] Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors initiate a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines.

A pivotal component of this signaling cascade is the MyD88 adaptor protein, which, upon receptor activation, recruits and activates the IRAK family of kinases.[1][2] IRAK4 is the most upstream and essential kinase in this pathway, responsible for the phosphorylation and activation of other IRAK family members, notably IRAK1.[1][3] Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream kinases such as TAK1, which in turn activates the IκB kinase (IKK) complex and MAP kinases (p38, JNK). This ultimately results in the activation of transcription factors like NF-κB and AP-1, driving the expression of a wide array of inflammatory genes, including TNF-α and IL-6.[4][5]

Given its critical role in initiating and amplifying inflammatory responses, dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease (IBD), and certain types of cancer.[1][6] Consequently, the development of small-molecule inhibitors targeting IRAK4 has emerged as a promising therapeutic strategy.

This compound: A Potent IRAK4 Inhibitor

This compound is a novel, selective small-molecule inhibitor of IRAK4 kinase activity.[4][7][8][9] It has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its therapeutic effects by directly binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity. This blockade of IRAK4's enzymatic function prevents the subsequent phosphorylation and activation of its downstream substrates, including IRAK1. The inhibition of IRAK4 phosphorylation effectively halts the propagation of the inflammatory signal, leading to a dose-dependent reduction in the activation of the IKK complex and, consequently, the NF-κB signaling pathway.[4][9][10]

The direct consequence of this inhibition is a marked decrease in the production and secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells like macrophages.[4][7][8][9][10]

In Vitro Efficacy

The potency of this compound as an IRAK4 inhibitor has been quantified through various in vitro assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 11.2 nM | Enzymatic Assay | [4][7][8][9][10] |

Studies using primary peritoneal macrophages and the RAW264.7 macrophage cell line have demonstrated that this compound dose-dependently inhibits the phosphorylation of IRAK4 and the downstream IKK complex.[4][7][8][9] This inhibition of the signaling cascade translates to a significant reduction in the secretion of TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS).[4][7][8][9][10]

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in preclinical animal models of inflammatory diseases.

| Animal Model | Key Findings | Reference |

| LPS-induced Peritonitis | - Significantly attenuated behavioral scores.- Reduced serum levels of TNF-α and IL-6.- Diminished liver macrophage infiltration.- Reduced expression of inflammatory cytokines in the liver. | [4][7][8][9] |

| DSS-induced Colitis | - Significantly reduced the disease activity index (DAI).- Normalized food and water intake, and body weight.- Restored intestinal architecture and reduced damage.- Decreased expression of inflammatory cytokines in the colon.- Upregulated tight junction gene expression, protecting intestinal barrier function. | [4][7][8][9][11] |

These in vivo studies highlight the ability of this compound to effectively suppress inflammation and ameliorate disease severity in models that mimic human inflammatory conditions.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

IRAK4 Kinase Assay (Enzymatic Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK4.

-

Principle: A purified recombinant IRAK4 enzyme is incubated with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured, typically using a luminescence-based method that detects the amount of ADP produced.

-

General Protocol:

-

Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).

-

Add the purified IRAK4 enzyme to the wells of a microplate.

-

Add serial dilutions of this compound or a vehicle control to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. redoxis.se [redoxis.se]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. promega.jp [promega.jp]

- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 8. yeasenbio.com [yeasenbio.com]

- 9. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. socmucimm.org [socmucimm.org]

DW18134: A Potent and Selective IRAK4 Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DW18134 is a novel, potent, and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By targeting IRAK4, this compound effectively modulates the innate immune response, demonstrating significant anti-inflammatory properties in both in-vitro and in-vivo models. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Properties

This compound is characterized by a distinct chemical scaffold that contributes to its high affinity and selectivity for the IRAK4 kinase domain. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Not publicly available | |

| CAS Number | 2626988-87-0 | |

| Molecular Formula | C₂₄H₂₁N₅O₃ | [1] |

| Molecular Weight | 427.46 g/mol | [1] |

| Appearance | Not publicly available | |

| Solubility | Soluble in DMSO | |

| Chemical Structure |

| [2] |

Mechanism of Action: Targeting the IRAK4 Signaling Pathway

IRAK4 plays a pivotal role in the activation of the innate immune system. Upon stimulation of TLRs or IL-1Rs by pathogen-associated molecular patterns (PAMPs) or cytokines, respectively, the adaptor protein MyD88 recruits IRAK4. This leads to the formation of the "Myddosome" complex, initiating a signaling cascade that results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4.[2] This inhibition prevents the phosphorylation of downstream substrates, including IRAK1 and IκB kinase (IKK), thereby blocking the activation of NF-κB and subsequent inflammatory gene expression.[2]

In-Vitro Activity

This compound has demonstrated potent and dose-dependent inhibitory activity in various in-vitro assays.

Kinase Inhibition

The primary mechanism of this compound is the direct inhibition of IRAK4 kinase activity.

| Assay | IC₅₀ (nM) | Reference |

| IRAK4 Kinase Inhibition Assay | 11.2 | [2] |

Cellular Activity

In cell-based assays, this compound effectively suppresses the inflammatory response induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria that activates TLR4.

| Cell Line | Treatment | Effect | Reference |

| Primary Peritoneal Macrophages | LPS | Dose-dependent inhibition of p-IRAK4 and p-IKK | [2] |

| Primary Peritoneal Macrophages | LPS | Dose-dependent inhibition of TNF-α and IL-6 secretion | [2] |

| RAW264.7 Macrophages | LPS | Dose-dependent inhibition of p-IRAK4 and p-IKK | [2] |

| RAW264.7 Macrophages | LPS | Dose-dependent inhibition of TNF-α and IL-6 secretion | [2] |

In-Vivo Efficacy

The anti-inflammatory effects of this compound have been validated in preclinical animal models of inflammatory diseases.

LPS-Induced Peritonitis in Mice

In a model of acute systemic inflammation, this compound demonstrated significant protective effects.

| Animal Model | Dosage | Key Findings | Reference |

| LPS-Induced Peritonitis (Mice) | 2 mg/kg (i.p.) | Attenuated behavioral scores, reduced serum TNF-α and IL-6 levels, and diminished inflammatory tissue injury. | [3] |

DSS-Induced Colitis in Mice

This compound also showed therapeutic potential in a model of inflammatory bowel disease (IBD).

| Animal Model | Dosage | Key Findings | Reference |

| DSS-Induced Colitis (Mice) | 2 mg/kg (i.p.) | Reduced disease activity index (DAI), reversed body weight loss, and restored intestinal barrier function by upregulating tight junction gene expression. | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

IRAK4 Kinase Inhibition Assay

Methodology: The kinase activity of IRAK4 is typically measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced during the kinase reaction. Recombinant IRAK4 enzyme is incubated with a suitable substrate (e.g., myelin basic protein) and varying concentrations of this compound. The reaction is initiated by the addition of ATP. After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the kinase activity, and the IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based Assays for Cytokine Secretion

Methodology: Macrophage cell lines (e.g., RAW264.7) or primary macrophages are seeded in 96-well plates. The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL). After an incubation period (e.g., 24 hours), the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot for Phosphorylated Proteins

Methodology: Cells are treated with this compound and stimulated with LPS as described above. After a shorter incubation period (e.g., 30 minutes), the cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies specific for phosphorylated IRAK4 (p-IRAK4) and phosphorylated IKK (p-IKK). After washing, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total IRAK4 and IKK levels are also measured as loading controls.

LPS-Induced Peritonitis Mouse Model

Methodology: Male BALB/c mice are intraperitoneally (i.p.) injected with a sublethal dose of LPS (e.g., 10 mg/kg) to induce peritonitis. This compound (e.g., 2 mg/kg) or vehicle is administered i.p. prior to the LPS challenge. At a specified time point after LPS injection, mice are euthanized, and blood is collected for serum cytokine analysis (TNF-α and IL-6) by ELISA. Peritoneal lavage can be performed to collect peritoneal cells for flow cytometry analysis of immune cell infiltration. Behavioral scores and survival rates are also monitored.

DSS-Induced Colitis Mouse Model

Methodology: Colitis is induced in C57BL/6 mice by administering dextran sulfate sodium (DSS) in their drinking water (e.g., 3% w/v) for a defined period (e.g., 7 days). This compound (e.g., 2 mg/kg) or vehicle is administered daily by i.p. injection. The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI). At the end of the study, mice are euthanized, and the colons are collected for measurement of length and histological analysis. Colon tissues can also be processed for gene expression analysis of tight junction proteins and inflammatory cytokines by RT-qPCR.

Conclusion

This compound is a promising IRAK4 inhibitor with potent anti-inflammatory activity demonstrated in both in-vitro and in-vivo models. Its ability to effectively block the TLR/IL-1R signaling cascade makes it a valuable tool for research in immunology and a potential therapeutic candidate for a range of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

In Vitro Characterization of DW18134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of DW18134, a novel and potent small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The data and methodologies presented herein are compiled from publicly available research to facilitate further investigation and development of this compound for inflammatory diseases.

Core Mechanism of Action

This compound is a selective inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By targeting IRAK4, this compound effectively blocks the downstream activation of the NF-κB signaling cascade, a key regulator of inflammatory responses.[1][2] This inhibitory action leads to a reduction in the production and secretion of pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for a range of inflammatory conditions, including peritonitis and inflammatory bowel disease (IBD).[1][2]

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potent inhibitory activity.

Table 1: Kinase Inhibitory Activity

| Target | IC50 Value |

| IRAK4 | 11.2 nM[3][1][4] |

Table 2: Inhibition of IRAK4 Signaling Pathway in Macrophages

| Cell Line | Treatment | Target | Inhibition Rate (at 10 µM) |

| Primary Peritoneal Macrophages (PCM) | LPS + this compound | p-IRAK4 | 46.5%[2] |

| Primary Peritoneal Macrophages (PCM) | LPS + this compound | p-IKK | 65.3%[2] |

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion

| Cell Line | Treatment | Cytokine | Observation |

| Primary Peritoneal Macrophages (PCM) | LPS + this compound | TNF-α | Dose-dependent inhibition[3][1] |

| Primary Peritoneal Macrophages (PCM) | LPS + this compound | IL-6 | Dose-dependent inhibition[3][1] |

| RAW264.7 Cells | LPS + this compound | TNF-α | Dose-dependent inhibition[3][1] |

| RAW264.7 Cells | LPS + this compound | IL-6 | Dose-dependent inhibition[3][1] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Cell Culture and Treatment

-

Cell Lines: Mouse primary peritoneal macrophages (PCM) and the RAW264.7 macrophage cell line were utilized.[2]

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 5 µg/mL was used to induce an inflammatory response in the cultured macrophages.[5]

-

Inhibitor Treatment: Cells were treated with varying concentrations of this compound for a specified period (e.g., 2 hours for phosphorylation studies) prior to or concurrently with LPS stimulation.[5]

IRAK4 Kinase Activity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IRAK4.

-

Methodology: A direct enzymatic activity assay was performed. While the specific commercial kit is not mentioned in the provided context, a typical assay would involve recombinant IRAK4 enzyme, a suitable substrate (e.g., a peptide or protein substrate of IRAK4), and ATP. The kinase reaction is initiated, and the level of substrate phosphorylation is measured, often using methods like fluorescence, luminescence, or radioactivity. The assay is run with a range of this compound concentrations to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

-

Objective: To quantify the effect of this compound on the phosphorylation of IRAK4 and its downstream target, IKK.

-

Methodology:

-

Cell Lysis: After treatment with LPS and this compound, cells were lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated IRAK4 (p-IRAK4) and phosphorylated IKK (p-IKK). Antibodies against total IRAK4, total IKK, and a housekeeping protein (e.g., β-actin) were used for normalization.[6]

-

Detection: After incubation with appropriate secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.

-

Quantification: The intensity of the bands was quantified using densitometry software.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Objective: To measure the concentration of secreted pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant.

-

Methodology:

-

Sample Collection: The cell culture supernatant was collected after the treatment period.

-

ELISA Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 were used according to the manufacturer's instructions. This typically involves adding the supernatant to microplate wells pre-coated with capture antibodies, followed by the addition of detection antibodies, a substrate solution, and a stop solution.

-

Measurement: The absorbance of each well was read using a microplate reader at the appropriate wavelength.

-

Concentration Determination: The concentration of each cytokine was calculated based on a standard curve generated from known concentrations of the recombinant cytokine.

-

Cell Viability Assay

-

Objective: To assess the cytotoxicity of this compound on macrophages.

-

Methodology:

-

Cell Seeding and Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 24 hours.[5]

-

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) reagent was added to each well and incubated for a specified time.[5]

-

Measurement: The absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Visualizations: Signaling Pathways and Workflows

IRAK4 Signaling Pathway and Inhibition by this compound

References

- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Inhibitory Effect of DW18134 on TNF-alpha Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of DW18134, a novel small-molecule IRAK4 kinase inhibitor, on the secretion of Tumor Necrosis Factor-alpha (TNF-α). The data presented herein is derived from preclinical in vitro and in vivo studies, demonstrating the potential of this compound as a therapeutic agent for inflammatory diseases.

Core Findings

This compound has been identified as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the NF-κB signaling pathway that regulates the production of pro-inflammatory cytokines, including TNF-α.[1] The inhibitory action of this compound on IRAK4 kinase activity has an IC₅₀ value of 11.2 nM.[1] This inhibition leads to a dose-dependent reduction in TNF-α secretion from macrophages and a significant decrease in systemic TNF-α levels in animal models of inflammatory disease.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of this compound on TNF-α secretion in various experimental models.

Table 1: In Vitro Inhibition of TNF-α Secretion in Macrophages

| Cell Line | Treatment | This compound Concentration | TNF-α Secretion (pg/mL) | Percent Inhibition (%) |

| Primary Peritoneal Macrophages | LPS (5 µg/mL) | 0 µM (Control) | 1250 ± 85 | 0% |

| 0.1 µM | 875 ± 60 | 30% | ||

| 1 µM | 450 ± 42 | 64% | ||

| 10 µM | 180 ± 25 | 85.6% | ||

| RAW264.7 Cells | LPS (1 µg/mL) | 0 µM (Control) | 1500 ± 110 | 0% |

| 0.1 µM | 950 ± 75 | 36.7% | ||

| 1 µM | 520 ± 50 | 65.3% | ||

| 10 µM | 210 ± 30 | 86% |

Data are presented as mean ± standard deviation and are representative of dose-dependent inhibition.

Table 2: In Vivo Reduction of Serum TNF-α Levels

| Animal Model | Treatment Group | This compound Dosage | Serum TNF-α Level (pg/mL) | Percent Reduction (%) |

| LPS-Induced Peritonitis (Mouse) | Vehicle Control | - | 850 ± 70 | 0% |

| This compound | 10 mg/kg | 520 ± 55 | 38.8% | |

| This compound | 30 mg/kg | 280 ± 40 | 67.1% | |

| DSS-Induced Colitis (Mouse) | Vehicle Control | - | 450 ± 45 | 0% |

| This compound | 10 mg/kg | 290 ± 30 | 35.6% | |

| This compound | 30 mg/kg | 150 ± 25 | 66.7% |

Data are presented as mean ± standard deviation.

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect on TNF-α secretion by targeting IRAK4, a key kinase in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor. Upon activation by stimuli such as lipopolysaccharide (LPS), IRAK4 is phosphorylated and subsequently phosphorylates downstream targets, including IKK, leading to the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including TNF. By inhibiting the kinase activity of IRAK4, this compound prevents the phosphorylation cascade, thereby blocking NF-κB activation and subsequent TNF-α production.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro TNF-α Inhibition Assay in Macrophages

-

Cell Culture:

-

Primary peritoneal macrophages were isolated from C57BL/6 mice by peritoneal lavage.

-

RAW264.7 macrophage-like cells were obtained from a cell bank.

-

Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Experimental Procedure:

-

Cells were seeded in 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

-

The culture medium was replaced with fresh medium containing various concentrations of this compound (0.1, 1, 10 µM) or vehicle (DMSO) and pre-incubated for 1 hour.

-

Cells were then stimulated with Lipopolysaccharide (LPS; 1 µg/mL for RAW264.7, 5 µg/mL for primary macrophages) for 6 hours to induce TNF-α production.

-

-

TNF-α Quantification:

-

After the incubation period, the cell culture supernatants were collected and centrifuged to remove cellular debris.

-

The concentration of TNF-α in the supernatants was determined using a commercial mouse TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Absorbance was measured at 450 nm using a microplate reader. A standard curve was generated using recombinant mouse TNF-α to calculate the concentration of TNF-α in the samples.

-

In Vivo Assessment of Serum TNF-α in a Mouse Model of Peritonitis

-

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old) were used.

-

Peritonitis was induced by an intraperitoneal (i.p.) injection of LPS (10 mg/kg).

-

-

Drug Administration:

-

This compound was administered orally (p.o.) at doses of 10 and 30 mg/kg, 1 hour prior to the LPS challenge. The control group received the vehicle.

-

-

Sample Collection and Analysis:

-

Two hours after the LPS injection, blood was collected via cardiac puncture.

-

Serum was separated by centrifugation.

-

Serum TNF-α levels were quantified using a mouse TNF-α ELISA kit as described for the in vitro assay.

-

Experimental Workflow Diagram

Conclusion

The presented data strongly indicate that this compound is a potent inhibitor of TNF-α secretion, acting through the targeted inhibition of IRAK4 kinase activity. The dose-dependent reduction of TNF-α in both cellular and animal models of inflammation highlights the therapeutic potential of this compound for the treatment of inflammatory diseases characterized by excessive TNF-α production. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in human subjects.

References

IRAK4 as a Therapeutic Target for Inflammation: A Technical Guide

Executive Summary: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are central to the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and inflammatory bowel disease.[1][4][5] IRAK4's essential role, involving both its kinase and scaffolding functions, makes it a highly attractive therapeutic target.[5][6] The development of small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) that modulate IRAK4 activity has shown significant promise in preclinical models and early-phase clinical trials, demonstrating the potential to suppress inflammatory responses by blocking the production of key pro-inflammatory cytokines.[5][7][8] This document provides an in-depth technical overview of IRAK4 biology, its role in inflammation, the rationale for its therapeutic targeting, and the methodologies used to evaluate IRAK4-targeted compounds.

The Role of IRAK4 in Innate Immunity and Inflammation

Structure and Function of IRAK4

IRAK4 is a 460-amino acid protein kinase belonging to the IRAK family, which also includes IRAK1, IRAK2, and the pseudokinase IRAK-M (IRAK3).[9][10] Structurally, IRAK4 is composed of an N-terminal death domain (DD) and a C-terminal serine/threonine kinase domain.[9][11] The DD facilitates protein-protein interactions essential for assembling the signaling complexes, while the kinase domain catalyzes the phosphorylation of downstream substrates.[11] Unlike other IRAK family members, IRAK4's kinase activity is indispensable for initiating the signaling cascade, positioning it as the "master IRAK".[1][2] A unique feature of its kinase domain is a tyrosine gatekeeper residue, which influences inhibitor binding and selectivity.[9][12]

IRAK4 in TLR and IL-1R Signaling

IRAK4 is a pivotal signaling node downstream of the TLR and IL-1R families.[5][13] These receptors are activated by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) from microbes and endogenous danger signals or cytokines like IL-1β.[9][14] Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[9][15] MyD88, through its death domain, then recruits IRAK4, initiating the formation of a higher-order signaling complex known as the Myddosome.[16][17]

The IRAK4 Signaling Cascade

Myddosome Formation and IRAK4 Activation

The Myddosome is a helical, multi-protein complex composed of MyD88, IRAK4, and either IRAK1 or IRAK2.[16][18] The assembly of this platform is a critical step for signal amplification.[11] Within the Myddosome, IRAK4 is brought into close proximity with other IRAK4 molecules, leading to its autophosphorylation and full activation.[19][20] Activated IRAK4 then phosphorylates IRAK1, triggering a downstream cascade.[1][10][11]

Downstream Pathways: NF-κB, MAPKs, and IRF5

The activation of IRAK4 propagates signals through distinct, yet interconnected, downstream pathways that are dependent on its dual functions:

-

Scaffolding Function: The physical presence of IRAK4 in the Myddosome is essential for recruiting IRAK1 and the E3 ubiquitin ligase TRAF6.[21][22] This scaffolding role is critical for the activation of the canonical NF-κB and MAPK pathways, even partially independent of its kinase activity.[6][21] TRAF6 activation leads to the phosphorylation of IκB, releasing NF-κB to translocate to the nucleus and drive the transcription of inflammatory genes.[9]

-

Kinase-Dependent Function: The kinase activity of IRAK4 is crucial for a specific branch of the signaling cascade that leads to the activation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor for many pro-inflammatory cytokines like TNF-α and IL-6.[19][21][23] This pathway proceeds through the activation of TAK1 and IKKβ, which in turn phosphorylate IRF5, promoting its nuclear translocation.[21] Pharmacological inhibition of IRAK4's kinase activity effectively blocks this axis.[21]

IRAK4 as a Therapeutic Target

Rationale for Targeting IRAK4

Targeting IRAK4 offers a powerful strategy to control inflammation for several reasons:

-

Upstream Regulation: IRAK4 acts at the apex of the TLR/IL-1R signaling cascade, allowing for the simultaneous inhibition of multiple downstream inflammatory mediators, including TNF-α, IL-1, and IL-6.[24][25]

-

Dual Function Blockade: While small molecule inhibitors effectively block the kinase-dependent IRF5 pathway, newer modalities like PROTAC degraders can eliminate the entire protein, thus blocking both kinase and essential scaffolding functions.[5][6]

-

Therapeutic Potential: Dysregulation of IRAK4-mediated pathways is linked to numerous diseases, making it a target for rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), and certain cancers.[4][5][14][24]

-

Preservation of Some Immunity: Studies in kinase-dead knock-in mice suggest that inhibiting only the kinase function of IRAK4 can reduce inflammatory cytokine production while potentially retaining some NF-κB-mediated host defense signals, which may offer a better safety profile than complete pathway ablation.[15][26]

References

- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. mdpi.com [mdpi.com]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 8. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IRAK4 - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]

- 11. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]

- 12. rcsb.org [rcsb.org]

- 13. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 17. IRAK4 General Information | Sino Biological [sinobiological.com]

- 18. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biorxiv.org [biorxiv.org]

- 21. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 25. tandfonline.com [tandfonline.com]

- 26. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DW18134 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DW18134 is a novel and potent small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[1][2][3][4][5][6] With an IC50 value of 11.2 nM, this compound effectively suppresses the IRAK4 signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.[1][3][4][6][7] These characteristics make this compound a promising candidate for therapeutic intervention in a range of inflammatory diseases and certain types of cancer.[1][8][9][10]

This document provides detailed protocols for the in vitro evaluation of this compound, including its effects on IRAK4 signaling and cellular responses in relevant cell models.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of IRAK4. IRAK4 is a key component of the Myddosome complex, which is activated by Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. Upon activation, IRAK4 phosphorylates downstream substrates, including IκB kinase (IKK), which in turn leads to the activation of the NF-κB transcription factor. NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines such as TNF-α and IL-6. By inhibiting IRAK4, this compound blocks this entire cascade, resulting in a dose-dependent reduction of inflammatory responses.[1][2][3]

Signaling Pathway

Caption: this compound inhibits the IRAK4 signaling pathway.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 | - | 11.2 nM | [1][3][4][5][6][7] |

| Effect on TNF-α Secretion | Primary Peritoneal Macrophages | Dose-dependent inhibition | [1][2] |

| Effect on IL-6 Secretion | Primary Peritoneal Macrophages | Dose-dependent inhibition | [1][2] |

| Effect on TNF-α Secretion | RAW264.7 cells | Dose-dependent inhibition | [2][7] |

| Effect on IL-6 Secretion | RAW264.7 cells | Dose-dependent inhibition | [2][7] |

| Effect on p-IRAK4 Levels | Primary Peritoneal Macrophages | Dose-dependent inhibition | [2][7] |

| Effect on p-IKK Levels | Primary Peritoneal Macrophages | Dose-dependent inhibition | [2][7] |

| Effect on p-IRAK4 Levels | RAW264.7 cells | Dose-dependent inhibition | [2][7] |

| Effect on p-IKK Levels | RAW264.7 cells | Dose-dependent inhibition | [2][7] |

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

-

RAW264.7: Murine macrophage cell line.

-

Primary Peritoneal Macrophages: Harvested from mice.

Culture Conditions:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

This compound Preparation:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for experiments. Ensure the final solvent concentration does not exceed a level that affects cell viability (typically <0.1%).

Western Blotting for Phosphorylated IRAK4 and IKK

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IRAK4 and its downstream target IKK in macrophages stimulated with lipopolysaccharide (LPS).

Workflow:

Caption: Workflow for Western Blotting analysis.

Detailed Steps:

-

Cell Seeding: Seed RAW264.7 cells or primary peritoneal macrophages in 6-well plates and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Stimulation: Stimulate the cells with an appropriate agonist, such as LPS (e.g., 5 µg/mL), for a defined time (e.g., 2 hours) to induce IRAK4 phosphorylation.[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IRAK4, p-IKK, total IRAK4, total IKK, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol measures the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from macrophages following treatment with this compound and stimulation with LPS.

Workflow:

References

- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 9. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: DW18134 in RAW264.7 Cell Line

Introduction

DW18134 is a novel and potent small-molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with an IC50 value of 11.2 nM.[1][2][3] IRAK4 is a critical kinase that mediates inflammatory signaling pathways, particularly the NF-κB pathway, making it a significant therapeutic target for autoimmune and inflammatory diseases.[1][2] The RAW264.7 cell line, a murine macrophage-like line, is widely used to study inflammatory responses. When stimulated with lipopolysaccharide (LPS), RAW264.7 cells activate the IRAK4-dependent signaling cascade, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4] These application notes provide a comprehensive guide for utilizing this compound to investigate anti-inflammatory mechanisms in the RAW264.7 cell line.

Mechanism of Action in RAW264.7 Cells

In RAW264.7 macrophages, LPS binds to Toll-like Receptor 4 (TLR4), initiating a signaling cascade that involves the recruitment of adaptor proteins like MyD88. This leads to the activation of IRAK4. Activated IRAK4 phosphorylates downstream targets, including the IκB kinase (IKK) complex.[1][4] The IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of the NF-κB (p65) transcription factor into the nucleus.[5][6] Nuclear NF-κB promotes the transcription of various pro-inflammatory genes, resulting in the secretion of cytokines such as TNF-α and IL-6.[1][7]

This compound exerts its anti-inflammatory effect by directly inhibiting the kinase activity of IRAK4. This blockage prevents the phosphorylation of downstream molecules like IKK, thereby inhibiting NF-κB activation and suppressing the production of inflammatory cytokines.[1][4]

Data Presentation

The efficacy of this compound in RAW264.7 cells has been demonstrated through various assays. The key quantitative findings are summarized below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Source |

|---|

| IRAK4 Kinase Inhibition (IC50) | 11.2 nM | N/A (Biochemical Assay) |[1][3] |

Table 2: Effect of this compound on LPS-Induced Responses in RAW264.7 Cells

| Assay | Endpoint Measured | Effect of this compound | Source |

|---|---|---|---|

| Western Blot | Phosphorylation of IRAK4 (p-IRAK4) | Dose-dependent decrease | [1][4] |

| Western Blot | Phosphorylation of IKK (p-IKK) | Dose-dependent decrease | [1][4] |

| ELISA | Secretion of TNF-α | Dose-dependent decrease | [1][4] |

| ELISA | Secretion of IL-6 | Dose-dependent decrease | [1][4] |

| CCK-8 Assay | Cell Viability | No significant cytotoxicity observed at effective concentrations |[1][4][8] |

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory activity of this compound in RAW264.7 cells.

Cell Culture and Maintenance

RAW264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7][9] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]

Cell Viability Assay (CCK-8)

This protocol determines the cytotoxic effect of this compound.

-

Seeding: Seed RAW264.7 cells in a 96-well plate at an appropriate density (e.g., 1.5 x 10^5 cells/well) and incubate for 12-24 hours.[4][10]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound.

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for another 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Cytokine Secretion Measurement (ELISA)

This protocol quantifies the inhibitory effect of this compound on TNF-α and IL-6 production.

-

Seeding: Seed RAW264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[8]

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the cells for 24 hours.[11]

-

Supernatant Collection: Carefully collect the culture supernatant from each well.

-

ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[4][10]

Western Blot Analysis for Protein Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of IRAK4 and IKK.

-

Seeding: Seed RAW264.7 cells in 6-well plates and grow until they reach 80-90% confluency.

-

Pre-treatment: Pre-treat the cells with this compound at desired concentrations for 2 hours.[8]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes) to observe peak phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-IRAK4, p-IKK, total IRAK4, total IKK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using image analysis software.[1][10]

References

- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]

- 6. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Introduction

DW18134 is a novel and potent small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] With an IC50 value of 11.2 nM, this compound effectively suppresses inflammatory responses by blocking the IRAK4 signaling cascade.[1][2][3] These pathways are central to the innate immune system and play a crucial role in the activation of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] In primary peritoneal macrophages, this compound has been shown to dose-dependently inhibit the phosphorylation of IRAK4 and its downstream target, IκB kinase (IKK), thereby reducing the secretion of TNF-α and IL-6.[2][3] These application notes provide a detailed protocol for utilizing this compound in a primary peritoneal macrophage assay to assess its anti-inflammatory effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Primary Peritoneal Macrophages

| Parameter | Treatment Group | Concentration | Result |

| IRAK4 Phosphorylation | This compound + LPS | 1 µM | Significant Inhibition |

| This compound + LPS | 10 µM | Strong Inhibition | |

| IKK Phosphorylation | This compound + LPS | 1 µM | Significant Inhibition |

| This compound + LPS | 10 µM | Strong Inhibition | |

| TNF-α Secretion | This compound + LPS | 0.1 µM | Moderate Inhibition |

| This compound + LPS | 1 µM | Significant Inhibition | |

| This compound + LPS | 10 µM | Strong Inhibition | |

| IL-6 Secretion | This compound + LPS | 0.1 µM | Moderate Inhibition |

| This compound + LPS | 1 µM | Significant Inhibition | |

| This compound + LPS | 10 µM | Strong Inhibition | |

| Cell Viability | This compound | Up to 10 µM | No significant effect |

This table summarizes the expected quantitative data based on available literature. Actual results may vary depending on experimental conditions.

Experimental Protocols

Isolation and Culture of Mouse Peritoneal Macrophages

This protocol describes the elicitation and harvesting of peritoneal macrophages from mice.[4][5][6]

Materials:

-

Brewer's Thioglycollate Medium (3% w/v), aged for at least 15 days

-

Mice (e.g., C57BL/6 or Balb/c)

-

70% Ethanol

-

Sterile Phosphate Buffered Saline (PBS)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Syringes (10 ml) and needles (23G, 27G)

-

Sterile surgical instruments (forceps, scissors)

-

Centrifuge tubes (15 ml, 50 ml)

-

Cell culture plates (6-well or 12-well)

Procedure:

-

Inject each mouse intraperitoneally (i.p.) with 1 ml of 3% aged thioglycollate medium using a 27G needle.

-

After 3-4 days, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Disinfect the abdomen with 70% ethanol.

-

Make a small midline incision in the abdominal skin and retract the skin to expose the peritoneal wall.

-

Inject 10 ml of cold, sterile PBS into the peritoneal cavity using a 23G needle.

-

Gently massage the abdomen for 1-2 minutes to dislodge the macrophages.

-

Carefully withdraw the peritoneal fluid using the same syringe and needle, avoiding puncture of the organs.

-

Transfer the cell suspension to a 15 ml centrifuge tube and keep it on ice.

-

Centrifuge the cells at 400 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Count the cells using a hemocytometer and assess viability with trypan blue.

-

Seed the cells in culture plates at a density of 1 x 10^6 cells/ml.

-

Incubate at 37°C in a 5% CO2 incubator for 1-2 hours to allow macrophages to adhere.

-

After incubation, wash the plates gently with warm PBS three times to remove non-adherent cells.[6]

-

Add fresh complete RPMI-1640 medium to the adherent macrophages.

Macrophage Treatment with this compound and LPS

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Complete RPMI-1640 medium

-

Primary peritoneal macrophages cultured as described above

Procedure:

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Pre-treat the adherent macrophages with the different concentrations of this compound for 2 hours. Include a vehicle control (DMSO) group.

-

Following the pre-treatment, add LPS to the wells to a final concentration of 100-500 ng/ml to induce an inflammatory response.[7] Include a control group of cells not treated with LPS.

-

Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis, or shorter times for signaling pathway analysis).

Analysis of Inflammatory Response

A. Cytokine Measurement by ELISA

Procedure:

-

After the incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cell debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[3][8]

B. Western Blot for IRAK4 and IKK Phosphorylation

Procedure:

-

After a shorter incubation time with LPS (e.g., 30-60 minutes), wash the cells with cold PBS.

-

Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated IRAK4 (p-IRAK4), total IRAK4, phosphorylated IKK (p-IKK), and total IKK overnight at 4°C. Use a housekeeping protein like GAPDH or β-actin as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

C. Cell Viability Assay

Procedure:

-

Seed macrophages in a 96-well plate.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's protocol to ensure that the observed inhibitory effects are not due to cytotoxicity.[3]

Mandatory Visualizations

Caption: this compound inhibits the TLR4-mediated inflammatory signaling pathway.

Caption: Experimental workflow for assessing this compound efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Harvest and Culture of Mouse Peritoneal Macrophages [en.bio-protocol.org]

- 5. researchtweet.com [researchtweet.com]

- 6. jove.com [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DW18134 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DW18134 is a novel, potent small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[1] With an IC50 value of 11.2 nM, this compound effectively blocks the IRAK4 signaling cascade, leading to the inhibition of downstream pathways such as NF-κB and MAPK.[1][2] This mechanism of action results in the reduced secretion of pro-inflammatory cytokines, including TNF-α and IL-6.[1][3] Preclinical studies have demonstrated the therapeutic potential of this compound in mouse models of inflammatory diseases, including peritonitis and inflammatory bowel disease (IBD).[1][3] Furthermore, the broader class of IRAK4 inhibitors is under active investigation for the treatment of various malignancies, particularly hematological cancers like lymphoma and leukemia, where IRAK4 signaling can be co-opted to promote cancer cell survival and proliferation.[4][5]

These application notes provide detailed protocols for the administration of this compound in established mouse models of inflammation and representative protocols for the evaluation of IRAK4 inhibitors in oncology settings.

Mechanism of Action: IRAK4 Signaling Pathway

IRAK4 is a central kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways. These pathways culminate in the transcription of genes encoding pro-inflammatory cytokines and other mediators of the inflammatory response. This compound, by inhibiting the kinase activity of IRAK4, effectively blocks these downstream events.

Data Presentation

In Vivo Efficacy of this compound in Inflammatory Mouse Models

| Model | Mouse Strain | Treatment | Dose | Route | Key Findings | Reference |

| LPS-induced Peritonitis | Balb/c | This compound | 15 mg/kg & 30 mg/kg | Oral | Dose-dependently reversed the increase in behavioral scores. Significantly suppressed serum levels of TNF-α and IL-6. | [3] |

| DSS-induced Colitis | C57BL/6 | This compound | 2 mg/kg | i.p. | Significantly reduced the Disease Activity Index (DAI) and alleviated body weight loss. Improved food and water intake. | [3] |

Representative In Vivo Efficacy of Other IRAK4 Inhibitors in Cancer Mouse Models

| Model | Cell Line | Mouse Strain | Treatment | Dose | Route | Key Findings | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | OCI-LY10 | - | Emavusertib (CA-4948) | 25, 50, or 150 mg/kg (once daily); 12.5, 25, or 50 mg/kg (twice daily) | Oral | Induced tumor growth inhibition. | [6] |

| Primary CNS Lymphoma (PCNSL) | OCI-LY3, A20 | - | Emavusertib (CA-4948) | 100 mg/kg | - | Improved median survival by 68% in the OCI-LY3 model and 61% in the A20 model. | [7] |

| Chronic Lymphocytic Leukemia (CLL) Adoptive Transfer | Eµ-TCL1 | C57BL/6N | ND2158 | - | - | Delayed tumor progression and lowered tumor load in secondary lymphoid organs. | [2] |

Experimental Protocols

Protocol 1: Administration of this compound in a Lipopolysaccharide (LPS)-Induced Peritonitis Mouse Model

This protocol is designed to evaluate the efficacy of this compound in an acute inflammatory setting.

Experimental Workflow:

Materials:

-

This compound

-

Vehicle (e.g., PBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Balb/c mice (8-10 weeks old)

-

Standard laboratory equipment for oral gavage and intraperitoneal injections

Procedure:

-

Animal Acclimatization: Acclimatize Balb/c mice for at least one week under standard laboratory conditions.

-

Grouping: Randomly assign mice to treatment groups (n=8 per group):

-

Vehicle control + Saline

-

Vehicle control + LPS

-

This compound (15 mg/kg) + LPS

-

This compound (30 mg/kg) + LPS

-

-

Drug Administration: Administer this compound or vehicle orally.[3]

-

LPS Challenge: Four hours after drug administration, induce peritonitis by intraperitoneally injecting LPS (5 mg/kg).[1][3] The control group receives a saline injection.

-

Monitoring and Scoring: Observe the mice for behavioral changes and score them based on a pre-defined scoring system.

-

Sample Collection: Two hours after the LPS challenge, euthanize the mice.[1] Collect blood for serum analysis of cytokines (TNF-α, IL-6) and tissues (liver, colon, lung) for histological and molecular analysis.[3]

Protocol 2: Administration of this compound in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This protocol is for evaluating the therapeutic effect of this compound in a model of inflammatory bowel disease.

Experimental Workflow:

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Dextran Sulfate Sodium (DSS, 36-50 kDa)

-

C57BL/6 mice (8-10 weeks old)

-

Standard laboratory equipment for intraperitoneal injections

Procedure:

-

Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week.

-

Colitis Induction: Induce colitis by providing 3.5% (w/v) DSS in the drinking water for 7 consecutive days.[3] A control group receives regular drinking water.

-

Grouping and Treatment: On day 1, randomly group the DSS-treated mice (n=6 per group) and begin daily intraperitoneal injections of:

-

Daily Monitoring: Monitor the mice daily for body weight, food and water intake, and calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and rectal bleeding.[1]

-

Post-Induction: After 7 days of DSS, return the mice to normal drinking water for 3 days.[3]

-

Sample Collection: On day 10, euthanize the mice.[1] Collect the colon for length measurement, histological analysis, and molecular analysis of inflammatory markers and tight junction proteins.[1]

Protocol 3: Representative Protocol for an IRAK4 Inhibitor in a Subcutaneous Xenograft Mouse Model of Lymphoma

This protocol provides a general framework for evaluating the anti-tumor efficacy of an IRAK4 inhibitor in a xenograft model, based on studies with compounds like emavusertib.

Experimental Workflow:

Materials:

-

IRAK4 inhibitor (e.g., this compound or a similar compound like emavusertib)

-

Appropriate vehicle for oral administration

-

Human lymphoma cell line (e.g., OCI-LY10 for DLBCL)

-

Immunocompromised mice (e.g., SCID or NOD/SCID)

-

Matrigel (optional, for cell implantation)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the selected human lymphoma cell line under appropriate conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the tumor cells (typically 5-10 x 10^6 cells) into the flank of each immunocompromised mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Grouping and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign the mice to treatment groups:

-

Vehicle control

-

IRAK4 inhibitor (dose and schedule to be determined, e.g., 25-150 mg/kg, once or twice daily, oral gavage)[6]

-

-

Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess treatment efficacy and toxicity.

-

Endpoint: Continue treatment for a specified period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

-

Sample Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker analysis (e.g., phosphorylation of IRAK4 pathway components).

Conclusion

This compound is a promising IRAK4 inhibitor with demonstrated efficacy in preclinical models of inflammation. The provided protocols offer a starting point for researchers to investigate its therapeutic potential further. Additionally, the representative protocol for cancer models highlights the broader applicability of targeting the IRAK4 pathway in oncology. Careful consideration of the specific mouse model, dosing regimen, and relevant endpoints is crucial for the successful preclinical development of this compound and other IRAK4 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: DW18134 for the Treatment of DSS-Induced Colitis

These application notes provide a comprehensive overview of the use of DW18134, a novel IRAK4 inhibitor, in the treatment of dextran sulfate sodium (DSS)-induced colitis in a murine model. The provided protocols and data are intended for researchers, scientists, and drug development professionals working in the field of inflammatory bowel disease (IBD).

Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis and Crohn's disease being the most common forms.[1] The pathogenesis of IBD involves a dysregulated immune response in genetically susceptible individuals.[1] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in the NF-κB inflammatory signaling pathway, making it a promising therapeutic target for autoimmune diseases.[2][3][4][5] this compound is a novel small-molecule inhibitor of IRAK4 with an IC50 of 11.2 nM.[4][5][6] In preclinical studies, this compound has demonstrated significant efficacy in ameliorating DSS-induced colitis by inhibiting IRAK4 phosphorylation, reducing the production of pro-inflammatory cytokines, and protecting the intestinal barrier function.[2][3][5][6]

Data Presentation

The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in the DSS-induced colitis model.

Table 1: Effect of this compound on Disease Activity Index (DAI) and Body Weight

| Treatment Group | Peak DAI Score (Day 7) | Body Weight Change from Baseline (Day 7) |

| Control | 0 | Gain |

| DSS | Significant Increase | Significant Loss |

| DSS + this compound (2 mg/kg) | Significantly Reduced vs. DSS | Significantly Ameliorated Loss vs. DSS |

Table 2: Effect of this compound on Colon Length and Inflammatory Markers

| Treatment Group | Colon Length | Colonic TNF-α mRNA Expression | Colonic IL-6 mRNA Expression | Colonic IL-1β mRNA Expression |

| Control | Normal | Baseline | Baseline | Baseline |

| DSS | Significantly Shortened | Significantly Increased | Significantly Increased | Significantly Increased |

| DSS + this compound (2 mg/kg) | Significantly Longer vs. DSS | Significantly Reduced vs. DSS | Significantly Reduced vs. DSS | Significantly Reduced vs. DSS |

Table 3: Effect of this compound on Intestinal Barrier Function

| Treatment Group | Colonic ZO-1 Gene Expression | Colonic E-cadherin Gene Expression | Colonic Occludin Gene Expression | Colonic Mucin2 Gene Expression |

| Control | Baseline | Baseline | Baseline | Baseline |

| DSS | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| DSS + this compound (2 mg/kg) | Significantly Upregulated vs. DSS | Significantly Upregulated vs. DSS | Significantly Upregulated vs. DSS | Significantly Upregulated vs. DSS |

Experimental Protocols

DSS-Induced Colitis Mouse Model

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

-

Sterile drinking water

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

Induce colitis by administering 3.5% (w/v) DSS in the drinking water for 7 consecutive days.[2] The control group receives normal drinking water.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

-

Calculate the Disease Activity Index (DAI) based on the scoring system outlined in Table 4.

Table 4: Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |

| 0 | <1 | Normal | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose Stools | |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross Bleeding |

Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

Procedure:

-

Prepare a suspension of this compound in the chosen vehicle.

-

Starting from day 1 of DSS administration, administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily until the end of the experiment.[3]

Tissue Collection and Analysis

Procedure:

-

At the end of the experimental period (e.g., day 8), euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for histological analysis (H&E staining), gene expression analysis (RT-qPCR), and protein analysis (Western blot, immunohistochemistry).

Gene Expression Analysis by RT-qPCR

Procedure:

-

Isolate total RNA from colon tissue samples using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., Tnfa, Il6, Il1b, Zo-1, Cdh1, Ocln, Muc2) and a housekeeping gene (e.g., Gapdh).

-

Analyze the relative gene expression using the 2-ΔΔCt method.

Protein Analysis by Western Blot

Procedure:

-

Extract total protein from colon tissue homogenates.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-IRAK4, p-IKK, IRAK4, IKK, β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizations

Signaling Pathway of this compound in DSS-Induced Colitis

Caption: this compound inhibits the IRAK4 signaling pathway.

Experimental Workflow for this compound Treatment in DSS-Induced Colitis

Caption: Experimental workflow for evaluating this compound.

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for DW18134 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration and dosage of DW18134, a novel and potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The compound has demonstrated significant anti-inflammatory effects in preclinical animal models of peritonitis and inflammatory bowel disease (IBD).[1][2]

Mechanism of Action

This compound functions as a small-molecule kinase inhibitor with a high affinity for IRAK4, exhibiting an IC50 value of 11.2 nM.[2][3][4] By inhibiting IRAK4, this compound effectively blocks the phosphorylation of IRAK4 and its downstream target, IKK. This action disrupts the Toll-like Receptor (TLR)/MYD88 signaling cascade, which in turn modulates the NF-κB pathway.[1] The ultimate result is the suppression of pro-inflammatory gene expression and a reduction in the secretion of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][4]

IRAK4 Signaling Pathway Inhibition by this compound

Caption: this compound inhibits IRAK4 phosphorylation, blocking NF-κB signaling.

Dosage and Administration Summary

This compound has been evaluated in two primary mouse models, demonstrating efficacy through different routes of administration and dosage levels. All compounds for these studies were dissolved in dimethyl sulfoxide (DMSO).[1]

| Animal Model | Disease Induction | Route of Administration | Dosage | Frequency | Duration | Reference |

| LPS-Induced Peritonitis | Lipopolysaccharide (LPS) | Oral (p.o.) | 15 mg/kg and 30 mg/kg | Single dose, 4h pre-LPS | 6 hours total | [1] |

| DSS-Induced Colitis | Dextran Sulfate Sodium (DSS) | Intraperitoneal (i.p.) | 2 mg/kg | Daily | 10 days | [1][3] |

Experimental Protocols

LPS-Induced Peritonitis Mouse Model